2-(Bromomethyl)-4-methylanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

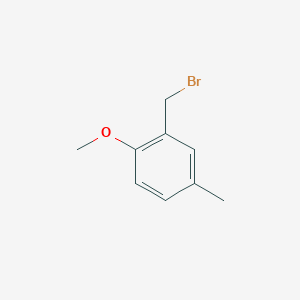

2-(Bromomethyl)-4-methylanisole is an organic compound with the molecular formula C9H11BrO It is a derivative of anisole, where the methoxy group is substituted at the para position with a bromomethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylanisole typically involves the bromination of 4-methylanisole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of safer and more sustainable brominating agents, such as bromine in the presence of a catalyst, is also explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Bromomethyl)-4-methylanisole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Azides, thiols, ethers.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methyl derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

2-(Bromomethyl)-4-methylanisole serves as a versatile intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for further functionalization through nucleophilic substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

1.1. Electrophilic Aromatic Substitution

The compound is often utilized in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles. For example, it has been employed in the synthesis of sulfonamide derivatives through palladium-catalyzed alpha-arylation reactions, which facilitate the introduction of diverse functional groups onto aromatic rings .

1.2. Synthesis of Natural Products

Research indicates that this compound can be utilized in the total synthesis of complex natural products. For instance, methodologies involving this compound have been developed to create biaryl bonds crucial for natural products like gilvocarcin M . The halogen handle provided by the bromomethyl group is particularly advantageous for late-stage functionalization.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential biological activities. Its derivatives have shown promise in various therapeutic areas, including anti-cancer and anti-inflammatory applications.

2.1. Anti-Cancer Activity

Studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines. The ability to modify the bromomethyl group allows for the design of targeted therapies that can enhance efficacy while minimizing side effects .

2.2. Anti-Inflammatory Properties

Research has also explored the anti-inflammatory potential of derivatives based on this compound. The incorporation of different substituents on the aromatic ring can lead to compounds with improved biological activity against inflammatory diseases .

Material Science Applications

Beyond organic synthesis and medicinal chemistry, this compound finds applications in materials science.

3.1. Polymer Chemistry

The bromomethyl group in this compound can be used as a reactive site for polymerization reactions, leading to the development of new polymeric materials with tailored properties. This includes applications in coatings, adhesives, and composite materials .

3.2. Functionalized Surfaces

In surface chemistry, this compound can be employed to functionalize surfaces for specific interactions or to improve adhesion properties in various industrial applications .

Data Summary Table

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the utility of this compound in synthesizing biaryl compounds through oxidative coupling reactions. This method highlighted the efficiency of using halogenated substrates to form complex molecular frameworks essential for drug development .

Case Study 2: Development of Anti-Cancer Agents

Another investigation focused on modifying this compound derivatives to enhance their cytotoxicity against specific cancer cell lines. The structure-activity relationship (SAR) studies indicated that variations in substituents significantly influenced biological activity, paving the way for new therapeutic candidates .

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-4-methylanisole primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions.

Comparación Con Compuestos Similares

- 2-(Chloromethyl)-4-methylanisole

- 2-(Iodomethyl)-4-methylanisole

- 4-Methylanisole

Comparison:

- Reactivity: 2-(Bromomethyl)-4-methylanisole is more reactive than its chloro and iodo counterparts due to the moderate leaving group ability of bromine.

- Applications: While all these compounds can be used as intermediates in organic synthesis, the bromomethyl derivative is often preferred for its balance of reactivity and stability.

- Uniqueness: The specific reactivity of the bromomethyl group makes this compound a versatile intermediate in the synthesis of various complex molecules .

Actividad Biológica

2-(Bromomethyl)-4-methylanisole is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to a methylanisole backbone. Its chemical structure can be represented as follows:

- Chemical Formula : C9H11BrO

- Molecular Weight : 217.09 g/mol

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against various bacterial strains.

- Antitumor Potential : There is emerging evidence indicating that it may inhibit tumor cell proliferation, making it a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, contributing to its potential therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells.

- Receptor Interactions : It may bind to certain receptors involved in cell signaling pathways, altering gene expression and cellular responses.

- Enzyme Inhibition : The compound could inhibit enzymes that play critical roles in metabolic processes, thereby affecting cellular function.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of various derivatives of methylanisole, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.

-

Antitumor Activity :

- In vitro assays demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7). The compound induced apoptosis in cancer cells, with IC50 values around 25 µM after 48 hours of treatment.

-

Anti-inflammatory Effects :

- A recent study investigated its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with this compound at concentrations of 10 to 50 µM.

Data Tables

| Biological Activity | Effectiveness (IC50/MIC) | Reference |

|---|---|---|

| Antimicrobial | MIC: 50-200 µg/mL | |

| Antitumor | IC50: ~25 µM | |

| Anti-inflammatory | IC50: 10-50 µM |

Propiedades

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAPGXBSLVSRKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.